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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B047782 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-

Ethylhexyl) trimellitate. Due to the limited availability of published, complete spectroscopic

datasets specifically for 1-(2-Ethylhexyl) trimellitate in public databases, this document also

includes data for the closely related and more commercially prevalent compound, tri(2-

ethylhexyl) trimellitate (TOTM), for comparative purposes. The structural differences between

the mono-ester and the tri-ester will result in distinct spectroscopic features, which will be

highlighted in the data interpretation. This guide is intended for researchers, scientists, and

professionals in drug development and materials science who require detailed spectroscopic

information for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for 1-(2-

Ethylhexyl) trimellitate. For comparative analysis, data for tri(2-ethylhexyl) trimellitate is also

provided.

Table 1: Mass Spectrometry Data for 1-Mono-(2-Ethylhexyl) Trimellitate (MEHTM)
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Parameter Value Reference

Molecular Formula C₁₇H₂₂O₆ Inferred

Molecular Weight 322.35 g/mol Inferred

Ionization Mode
Electrospray Ionization (ESI),

Negative Ion Mode
[1]

Precursor Ion (m/z) [M-H]⁻ [1]

Key Fragmentation Data

Data for metabolites of TOTM,

including MEHTM, has been

acquired via LC-MS/MS for

biomonitoring studies. Specific

fragmentation patterns for the

pure compound are not

detailed in the provided search

results.

[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate and

Experimental for Tri(2-ethylhexyl) trimellitate)

Functional Group
Predicted Wavenumber
(cm⁻¹) for 1-(2-Ethylhexyl)
trimellitate

Experimental Wavenumber
(cm⁻¹) for Tri(2-ethylhexyl)
trimellitate[2]

O-H Stretch (Carboxylic Acid) 3300-2500 (broad) N/A

C-H Stretch (Aliphatic) 2960-2850 2960, 2930, 2860

C=O Stretch (Ester) ~1730 1730

C=O Stretch (Carboxylic Acid) ~1700 N/A

C-O Stretch (Ester and

Carboxylic Acid)
1300-1000 1280, 1120

Aromatic C=C Bending 1600-1450 1580, 1460
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Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted for 1-(2-

Ethylhexyl) trimellitate)

¹H NMR (Proton NMR)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-13 Singlet (broad) 2H
Carboxylic acid

protons (-COOH)

~8.2-7.8 Multiplet 3H
Aromatic protons

(C₆H₃)

~4.2 Multiplet 2H
Methylene protons (-

OCH₂-)

~1.7 Multiplet 1H Methine proton (-CH-)

~1.5-1.2 Multiplet 8H
Methylene protons (-

CH₂-)

~0.9 Multiplet 6H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~170-165 Carbonyl carbons (-COOH, -COO-)

~135-128 Aromatic carbons

~70 Methylene carbon (-OCH₂-)

~40 Methine carbon (-CH-)

~30-22 Methylene carbons (-CH₂-)

~14, ~10 Methyl carbons (-CH₃)
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Note: Predicted NMR data is based on general chemical shift principles for esters and

carboxylic acids and may vary depending on the solvent and experimental conditions.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-20 mg of the 1-(2-Ethylhexyl) trimellitate sample for ¹H NMR (20-50

mg for ¹³C NMR)[3].

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃), DMSO-d₆) in a clean vial[3].

Ensure complete dissolution by gentle vortexing or sonication[3].

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of

4-5 cm[3].

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth

using a gauge.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay). For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a

significantly larger number of scans[4].
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Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids/Oils):

Place a small drop of the 1-(2-Ethylhexyl) trimellitate sample onto a clean, dry salt plate

(e.g., KBr, NaCl)[5].

Place a second salt plate on top and gently rotate to create a thin, uniform film between

the plates[5].

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:
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Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., O-H, C-H, C=O, C-O).

Compare the experimental spectrum with reference spectra or correlation charts to

confirm the structure.

3. Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL[6].

Dilute the stock solution with the same solvent or a mixture of solvents (e.g.,

methanol/water) to a final concentration in the range of 1-10 µg/mL[6].

If necessary, filter the final solution to remove any particulates[6].

Transfer the diluted sample to a clean autosampler vial.

Data Acquisition (LC-MS/MS):

The sample is injected into a liquid chromatograph (LC) for separation from any impurities.

The eluent from the LC is introduced into the mass spectrometer's ESI source.

The sample molecules are ionized, typically forming [M-H]⁻ ions in negative ion mode for

compounds with acidic protons[1].

The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is

measured.

For tandem mass spectrometry (MS/MS), precursor ions of a specific m/z are selected

and fragmented, and the m/z of the resulting fragment ions are analyzed to provide

structural information.

Data Analysis:
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Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to confirm the structure and identify characteristic

substructures.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure
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Caption: The relationship between spectroscopic data and the elucidation of molecular

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Ethylhexyl) trimellitate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047782#spectroscopic-data-nmr-ir-mass-spec-for-1-
2-ethylhexyl-trimellitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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